1-(2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea
描述
1-(2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea is a urea derivative characterized by a pyrrolidine ring, a thiophene moiety, and a 3,4,5-trimethoxyphenyl group.
属性
IUPAC Name |
1-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)-3-(3,4,5-trimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S/c1-25-17-10-15(11-18(26-2)19(17)27-3)22-20(24)21-12-16(14-6-9-28-13-14)23-7-4-5-8-23/h6,9-11,13,16H,4-5,7-8,12H2,1-3H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNOXAKPYBCGCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NCC(C2=CSC=C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C19H22N2O3S
- Molecular Weight : 358.45 g/mol
- CAS Number : 946199-33-3
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the pyrrolidine and thiophene moieties contributes to its binding affinity and selectivity towards specific proteins or enzymes. The urea functional group is known for forming hydrogen bonds, which may enhance its interaction with target substrates.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Anticancer Activity
Studies have shown that related urea derivatives possess significant anticancer properties. For instance, a similar compound demonstrated GI50 values ranging from 1.7 to 28.7 µM against various cancer cell lines such as non-small lung cancer and ovarian cancer . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
Compounds containing thiophene and urea groups have been reported to exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria . The specific interactions at the cellular level can disrupt bacterial cell wall synthesis or inhibit critical enzymatic processes.
Analgesic and Anti-inflammatory Effects
Research has suggested that certain derivatives may possess analgesic and anti-inflammatory properties. These effects are likely mediated through modulation of inflammatory pathways involving cytokines and other mediators .
Case Studies
- Antitumor Activity : A study involving a structurally similar compound showed potent activity against human cancer cell lines with specific IC50 values indicating selective cytotoxicity towards cancer cells compared to normal cells .
- Antimicrobial Efficacy : In vitro studies demonstrated that the compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent in therapeutic applications.
Data Table: Summary of Biological Activities
相似化合物的比较
Comparison with Similar Compounds
The compound is compared below with structurally related molecules in terms of substituents, synthesis, and biological activity.
Table 1: Structural and Functional Comparison of Target Compound and Analogs
Key Observations :
For example, compound 52 showed estrogen receptor binding, while acrylamide analogs exhibited weak antitumor activity . The thiophene group in the target compound may enhance lipophilicity compared to pyridine (compound 5f) or benzothiophene (compound II), influencing membrane permeability .
Synthesis Insights :
- Pyrrolidine/piperidine-containing compounds (e.g., compound 52) are synthesized via nucleophilic substitution using 2-chloro-1-methylpyridinium iodide, yielding 44–48% with >90% purity . The target compound likely follows similar protocols.
Trimethoxyphenyl Role: The 3,4,5-trimethoxyphenyl group is a hallmark of microtubule-targeting agents (e.g., combretastatin analogs).
Crystallographic Data :
- Analogs like compound II exhibit distinct dihedral angles (84.47° between benzothiophene and trimethoxyphenyl planes), which may influence molecular stacking and binding . The target compound’s conformation remains unstudied but could be analyzed using SHELX programs .
Research Implications
The target compound’s unique combination of urea, thiophene, and trimethoxyphenyl groups positions it as a candidate for further pharmacological profiling, particularly in cancer and hormone-related therapies. Comparative studies with analogs highlight the importance of:
- Substituent Optimization : Replacing thiophene with pyridine or benzothiophene to modulate activity.
- Crystallographic Analysis : Using SHELXL to resolve 3D structure and hydrogen-bonding networks .
- Biological Screening : Testing against estrogen receptors (like compound 52) or tubulin (like combretastatin analogs) .
准备方法
Carbamoylation Using Phenyl Chloroformate
3,4,5-Trimethoxyaniline reacts with phenyl chloroformate in dichloromethane at 0–5°C, forming the phenyl carbamate intermediate. Subsequent aminolysis with 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylamine in tetrahydrofuran (THF) under reflux yields the urea. This method avoids isolable isocyanates, enhancing safety:
$$
\text{Ar-NH}2 + \text{ClCOOPh} \rightarrow \text{Ar-NHCOOPh} \xrightarrow{\text{R-NH}2} \text{Ar-NH-C(O)-NH-R}
$$
Key conditions : Triethylamine as base, 12–24 h reaction time, 70–85% yield.
Imidazolium Carbamate Transfer
3,4,5-Trimethoxyaniline reacts with carbonyl diimidazole (CDI) to form an imidazolium carbamate. Treatment with the pyrrolidine-thiophene ethylamine in acetonitrile at 60°C facilitates carbamoyl transfer, producing the urea in 65–78% yield.
Preparation of 2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylamine
This secondary amine is synthesized via a three-step sequence:
Thiophene Acrylate Synthesis
Thiophen-3-ylacetaldehyde undergoes Knoevenagel condensation with diethyl malonate, yielding ethyl 3-(thiophen-3-yl)acrylate. Catalytic piperidine in ethanol at reflux drives the reaction to >90% conversion.
Michael Addition of Pyrrolidine
The acrylate reacts with pyrrolidine in THF under Lewis acid catalysis (e.g., Zn(OTf)₂), affording ethyl 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)acetate. Diastereomeric ratios (dr) of 3:1 to 5:1 are typical, influenced by thiophene’s electron-rich nature.
Ester Reduction and Amine Protection
The ester is reduced using LiAlH₄ in dry ether, yielding 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanol. Subsequent Mitsunobu reaction with phthalimide converts the alcohol to the protected amine, which is deprotected with hydrazine hydrate to isolate the primary amine (62% overall yield).
Urea Bond Formation: Mechanistic and Methodological Insights
Coupling the two fragments employs two primary strategies:
Isocyanate-Amine Coupling
3,4,5-Trimethoxyphenyl isocyanate, generated in situ from the aniline using triphosgene, reacts with the ethylamine derivative in dichloromethane at −10°C. The reaction proceeds via nucleophilic attack at the carbonyl carbon, with triethylamine scavenging HCl. Yields range from 55–70%, limited by moisture sensitivity.
Solid-Phase Synthesis for Scalability
Immobilizing 3,4,5-trimethoxyaniline on Wang resin via a photolabile linker enables iterative coupling. After reacting with the ethylamine fragment, cleavage with UV light releases the urea product in 82% purity, amenable to chromatographic polishing.
Optimization Challenges and Solutions
Byproduct Formation
Competing N-alkylation of pyrrolidine is suppressed by using bulky solvents (e.g., tert-amyl alcohol) and low temperatures (0–5°C).
Purification Techniques
Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) resolves diastereomers, achieving >98% purity. Crystallization from ethyl acetate/hexane mixtures further enhances purity.
Green Chemistry Approaches
Ball milling the amine and carbamate precursors with catalytic K₂CO₃ achieves 89% yield in 2 h, eliminating solvent use and reducing energy input.
Spectroscopic Characterization and Validation
- ¹H NMR (400 MHz, CDCl₃): δ 6.21 (s, 2H, Ar-H), 4.85 (t, J = 6.8 Hz, 1H, NH), 3.89 (s, 6H, OCH₃), 3.81 (s, 3H, OCH₃), 3.12–3.08 (m, 4H, pyrrolidine-H), 2.71–2.65 (m, 2H, CH₂).
- HRMS : m/z calc. for C₂₂H₂₈N₃O₄S [M+H]⁺: 438.1795; found: 438.1798.
Applications and Derivatives
The compound serves as a precursor for kinase inhibitors, with the urea moiety acting as a hydrogen-bond donor. Sulfur-directed Pd-catalyzed cross-couplings enable diversification at the thiophene ring, yielding analogs with enhanced bioactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
